ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
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Overview
Description
Starting Materials: Cyclopenta[c]pyrazole and ethyl chloroformate.
Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine, resulting in the ethyl ester derivative.
Substitution with 3-Fluoro-5-Methylphenyl Group:
Starting Materials: Ethyl cyclopenta[c]pyrazole-3-carboxylate and 3-fluoro-5-methylphenylboronic acid.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed, typically using a base like potassium carbonate in a solvent such as toluene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ethyl 1-(3-fluoro-5-carboxyphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate.
Reduction: Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-methanol.
Substitution: Ethyl 1-(3-amino-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate typically involves multi-step organic reactions
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Formation of the Cyclopenta[c]pyrazole Core:
Starting Materials: Cyclopentanone and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under reflux in ethanol, leading to the formation of cyclopenta[c]pyrazole.
Scientific Research Applications
Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluoro and methyl groups on the phenyl ring enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- Ethyl 1-(3-fluoro-phenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
- Ethyl 1-(3-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
- Ethyl 1-(3-chloro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Uniqueness: Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is unique due to the specific combination of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 1-(3-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-21-16(20)15-13-5-4-6-14(13)19(18-15)12-8-10(2)7-11(17)9-12/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHASECHCVWFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC2)C3=CC(=CC(=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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